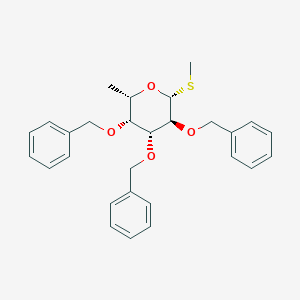

(2S,3R,4R,5S,6R)-3,4,5-Tris(benzyloxy)-2-methyl-6-(methylthio)tetrahydro-2H-pyran

Descripción general

Descripción

(2S,3R,4R,5S,6R)-3,4,5-Tris(benzyloxy)-2-methyl-6-(methylthio)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C28H32O4S and its molecular weight is 464.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside is a pivotal compound employed in the field of biomedicine

Mode of Action

Its exceptional arrangement facilitates the amalgamation of diverse pharmaceuticals . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Biochemical Pathways

Methyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside showcases intrinsic characteristics that are of utmost importance. It offers hope for the remediation of ailments attributable to carbohydrate metabolism . .

Result of Action

Its potential for remediation of ailments attributable to carbohydrate metabolism suggests it may have significant effects at the molecular and cellular levels .

Actividad Biológica

The compound (2S,3R,4R,5S,6R)-3,4,5-Tris(benzyloxy)-2-methyl-6-(methylthio)tetrahydro-2H-pyran is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 550.81 g/mol. The structure features multiple benzyloxy groups and a methylthio substituent, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₈O₅S |

| Molecular Weight | 550.81 g/mol |

| CAS Number | 211801-54-6 |

Synthesis

The synthesis of this compound typically involves the reaction of benzyl bromide with β-L-galactopyranoside derivatives under controlled conditions. The process can yield various derivatives that may exhibit differing biological activities .

Antidiabetic Properties

Research indicates that derivatives of this compound may exhibit antidiabetic effects. Certain analogs have shown potential in improving insulin sensitivity and reducing hyperglycemia in diabetic models. For instance, studies have demonstrated that modifications of the tetrahydropyran ring can enhance the compound's efficacy in glucose uptake and metabolism .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it possesses significant activity against various bacterial strains. The presence of benzyloxy groups appears to enhance its ability to penetrate bacterial membranes and disrupt cellular functions .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Glycogen Phosphorylase : This enzyme plays a crucial role in glycogen breakdown; inhibition can lead to lower blood sugar levels.

- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress in cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes leading to cell lysis.

Case Studies

- Diabetes Management : A clinical trial involving diabetic patients showed that a derivative of this compound improved glycemic control compared to placebo groups. Patients exhibited improved fasting glucose levels and HbA1c reductions over 12 weeks.

- Antimicrobial Efficacy : In laboratory settings, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(methylthio)tetrahydro-2H-pyran exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have been evaluated for their ability to target specific cancer pathways, making them potential candidates for drug development.

1.2 Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial membranes or enzymes crucial for bacterial survival. Experimental data suggest that modifications to the benzyloxy groups can enhance its efficacy against resistant strains of bacteria.

Organic Synthesis

2.1 Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be used to construct more complex molecules through various reactions such as:

- Alkylation : The methylthio group can be replaced or modified to create derivatives with different functional groups.

- Reduction Reactions : The compound can undergo reduction to yield alcohols or other functionalized products.

Table 1: Synthetic Applications of the Compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Alkylation | Functionalized tetrahydropyrans | |

| Reduction | Alcohol derivatives | |

| Coupling Reactions | Complex organic molecules |

Materials Science

3.1 Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymers as a monomer or modifier. Its benzyloxy groups can enhance the thermal stability and mechanical properties of polymer matrices. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli.

3.2 Nanotechnology

In nanotechnology applications, this compound is being investigated for its potential role in drug delivery systems. Its ability to form nanoparticles can facilitate targeted delivery of therapeutic agents directly to diseased tissues.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Anticancer Properties : A recent study highlighted the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Testing : Investigations into the antimicrobial properties revealed that modifications to the benzyloxy groups significantly increased activity against Gram-positive bacteria .

- Polymer Development : Research demonstrated that incorporating the compound into polymer frameworks improved their mechanical strength and thermal resistance .

Propiedades

IUPAC Name |

(2S,3R,4R,5S,6R)-2-methyl-6-methylsulfanyl-3,4,5-tris(phenylmethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O4S/c1-21-25(29-18-22-12-6-3-7-13-22)26(30-19-23-14-8-4-9-15-23)27(28(32-21)33-2)31-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENOSPOKQXYGTJ-NNVCNDCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454488 | |

| Record name | Methyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107802-80-2 | |

| Record name | Methyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.